Cas no 400076-99-5 (5-chloro-8-(2-nitrophenoxy)quinoline)

5-chloro-8-(2-nitrophenoxy)quinoline 化学的及び物理的性質
名前と識別子
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- 5-chloro-8-(2-nitrophenoxy)quinoline
- 5-chloro-8-quinolinyl 2-nitrophenyl ether
- Quinoline, 5-chloro-8-(2-nitrophenoxy)-
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- インチ: 1S/C15H9ClN2O3/c16-11-7-8-14(15-10(11)4-3-9-17-15)21-13-6-2-1-5-12(13)18(19)20/h1-9H
- InChIKey: NSBODPGTENPZQR-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Cl)C=CC=2OC2=CC=CC=C2[N+]([O-])=O)C=CC=1
5-chloro-8-(2-nitrophenoxy)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C012431-2.5mg |
5-Chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
A2B Chem LLC | AI70660-10mg |
5-chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | >90% | 10mg |
$220.00 | 2024-04-20 | |
abcr | AB579121-500mg |
5-Chloro-8-(2-nitrophenoxy)quinoline; . |
400076-99-5 | 500mg |
€678.60 | 2024-08-02 | ||
abcr | AB579121-1g |
5-Chloro-8-(2-nitrophenoxy)quinoline; . |
400076-99-5 | 1g |
€1312.80 | 2024-08-02 | ||
TRC | C012431-0.5mg |
5-Chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C012431-1mg |
5-Chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | 1mg |
$ 80.00 | 2022-06-06 | ||
A2B Chem LLC | AI70660-1g |
5-chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | >90% | 1g |
$1051.00 | 2024-04-20 | |
A2B Chem LLC | AI70660-1mg |
5-chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | >90% | 1mg |
$189.00 | 2024-04-20 | |
A2B Chem LLC | AI70660-5mg |
5-chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | >90% | 5mg |
$200.00 | 2024-04-20 | |
A2B Chem LLC | AI70660-500mg |
5-chloro-8-(2-nitrophenoxy)quinoline |
400076-99-5 | >90% | 500mg |
$598.00 | 2024-04-20 |
5-chloro-8-(2-nitrophenoxy)quinoline 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
5-chloro-8-(2-nitrophenoxy)quinolineに関する追加情報
5-Chloro-8-(2-Nitrophenoxy)Quinoline: A Comprehensive Overview
5-Chloro-8-(2-Nitrophenoxy)Quinoline (CAS No. 400076-99-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique quinoline framework, has garnered attention due to its potential in drug discovery, electronic materials, and advanced chemical synthesis. The structure of 5-chloro-8-(2-nitrophenoxy)quinoline incorporates a quinoline ring system with a chloro substituent at the 5-position and a nitrophenoxy group at the 8-position, making it a versatile molecule for diverse chemical transformations.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-chloro-8-(2-nitrophenoxy)quinoline through multi-step reactions involving quinoline derivatives and nitrophenol compounds. The synthesis process typically involves nucleophilic substitution or coupling reactions, leveraging the reactivity of the quinoline ring system. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring the compound's suitability for downstream applications.
One of the most promising applications of 5-chloro-8-(2-nitrophenoxy)quinoline lies in its potential as a building block for drug development. The quinoline moiety is well-known for its pharmacological activity, and the addition of a nitrophenoxy group introduces new functional groups that can enhance bioavailability and target specificity. Recent studies have explored its role as an anti-inflammatory agent and its ability to inhibit certain enzymes associated with neurodegenerative diseases.
In the realm of materials science, 5-chloro-8-(2-nitrophenoxy)quinoline has shown potential as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. Its electronic properties, influenced by the electron-withdrawing nitro group and the electron-donating phenoxy group, make it a candidate for designing materials with tailored optical and electrical characteristics.
Environmental chemistry has also benefited from the study of 5-chloro-8-(2-nitrophenoxy)quinoline, particularly in understanding its degradation pathways under various conditions. Researchers have investigated its stability in aqueous environments and its interaction with common pollutants, shedding light on its potential role in remediation technologies.
The latest research on 5-chloro-8-(2-nitrophenoxy)quinoline emphasizes its role in green chemistry practices. By incorporating this compound into catalytic systems, scientists aim to develop more sustainable methods for organic synthesis, reducing waste and improving efficiency.
In conclusion, 5-chloro-8-(2-nitrophenoxy)quinoline (CAS No. 400076-99-5) stands as a testament to the versatility of quinoline derivatives in modern chemistry. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable compound for future innovations across multiple disciplines.
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